AZD1208 - 1204144-28-4

AZD1208

Catalog Number: EVT-288130
CAS Number: 1204144-28-4
Molecular Formula: C21H21N3O2S
Molecular Weight: 379.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AZD1208 is a small molecule classified as a pan-Pim kinase inhibitor. [ [], [], [], [] ] This means it effectively inhibits all three isoforms of the Pim kinase family: Pim-1, Pim-2, and Pim-3. [ [], [], [], [], [], [] ] These kinases are implicated in various cellular processes such as cell growth, proliferation, survival, and differentiation. [ [], [], [] ] As such, AZD1208 is a valuable tool in scientific research, particularly in oncology, where it is used to investigate the role of Pim kinases in tumorigenesis and to explore their potential as therapeutic targets. [ [], [], [], [], [], [], [], [], [] ]

Quizartinib (AC220)

Compound Description: Quizartinib is a potent and selective inhibitor of the fms-like tyrosine kinase 3 (FLT3) receptor tyrosine kinase. [] It is clinically active against FLT3-ITD mutations, a common driver mutation in acute myeloid leukemia (AML). [, ]

Relevance: Quizartinib is frequently investigated in combination with AZD1208. [, ] Studies demonstrate synergistic cytotoxicity when these two inhibitors are used concurrently in AML cells harboring FLT3-ITD mutations. [, ] This synergy arises from enhanced apoptosis induction, driven by a decrease in the anti-apoptotic protein Mcl-1 through increased proteasomal degradation. [] Notably, this effect is specific to FLT3-ITD AML cells and absent in cells with wild-type FLT3. [, ]

Sorafenib

Compound Description: Sorafenib is a multi-kinase inhibitor with activity against FLT3, among other targets. [] It is used clinically in the treatment of AML. []

Relevance: Similar to Quizartinib, Sorafenib exhibits synergistic cytotoxicity with AZD1208 in AML cells with FLT3-ITD mutations. [] This combination leads to enhanced apoptosis, partly mediated by the downregulation of anti-apoptotic proteins Mcl-1 and Bcl-xL. []

Crenolanib

Compound Description: Crenolanib is a type I tyrosine kinase inhibitor targeting FLT3, with demonstrated efficacy against FLT3-ITD mutations. [] It is utilized clinically for AML treatment. []

Relevance: Crenolanib, like Quizartinib and Sorafenib, demonstrates synergistic anti-proliferative effects when combined with AZD1208 in AML cells harboring FLT3-ITD mutations. [] This combination results in enhanced apoptosis induction, contributing to its therapeutic benefit. []

17-AAG (Tanespimycin)

Compound Description: 17-AAG is an inhibitor of heat shock protein 90 (HSP90), a chaperone protein responsible for the stability and function of various client proteins, including Akt and Pim-1. [] It binds to the ATP-binding pocket of HSP90, promoting the degradation of its client proteins. []

Relevance: Combining 17-AAG with AZD1208 demonstrated additive or greater than additive cell death in chronic lymphocytic leukemia (CLL) cells. [] This suggests a potential benefit of targeting both HSP90 and Pim kinases in CLL, potentially through the Akt and 4E-BP1 pathways. []

AG490

Compound Description: AG490 is a potent inhibitor of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3). []

Relevance: While AG490 itself is not structurally related to AZD1208, it is used to elucidate the mechanism of AZD1208 in liposarcoma cells. [] Both AG490 and AZD1208 independently reduced cell survival in these cells, suggesting that both JAK2/STAT3 and Pim kinases are involved in promoting cell survival. []

GDC-0941

Compound Description: GDC-0941 is a pan-phosphatidylinositol 3-kinase (PI3K) inhibitor. [] It is known to be less potent than dual PIM/PI3-K inhibitors. []

Relevance: GDC-0941 was used as a comparator to assess the efficacy of IBL-202, a dual PIM/PI3-K inhibitor, in multiple myeloma (MM). [] Results demonstrated that IBL-202 was significantly more potent at inducing apoptosis in MM cell lines compared to GDC-0941. []

pPIMi

Compound Description: pPIMi is a pan-Pim kinase inhibitor with reported lower potency compared to dual PIM/PI3-K inhibitors in MM. []

Relevance: Similar to GDC-0941, pPIMi was used as a comparator to evaluate the efficacy of the dual PIM/PI3-K inhibitor IBL-202 in MM. [] IBL-202 showed significantly greater potency in inducing apoptosis in MM cell lines compared to pPIMi. []

LGB321

Compound Description: LGB321 is a pan-Pim kinase inhibitor that, unlike JP-11646, increases PIM2 protein expression in human acute myeloid leukemia (AML) cells after treatment. []

Relevance: LGB321 was used alongside AZD1208 as a comparator to JP-11646, another pan-Pim inhibitor, in AML cell lines. [] JP-11646 demonstrated greater potency than both LGB321 and AZD1208 in inhibiting AML cell proliferation. []

SMI-4a

Compound Description: SMI-4a is a small molecule inhibitor specific for Pim-1 kinase. []

Relevance: SMI-4a, alongside AZD1208, was used to assess the dependence of adult T-cell leukemia (ATL) cells on Pim-1 activity. [] Both inhibitors showed promising results, indicating that Pim-1 kinase inhibition could be a viable therapeutic strategy for ATL. []

IBL-202

Compound Description: IBL-202 is a dual inhibitor targeting both Pim kinases and PI3-K. [] It exhibits potent anti-tumor activity in multiple myeloma (MM) models. []

Relevance: IBL-202 demonstrates superior efficacy compared to single-target inhibitors like AZD1208 (Pim inhibitor) or GDC-0941 (PI3-K inhibitor) in inducing apoptosis in MM cells. [] This highlights the potential benefit of dual PIM/PI3-K inhibition in overcoming resistance mechanisms in MM. []

PIM447

Compound Description: PIM447 is a pan-Pim kinase inhibitor. [, , ] It has shown greater synergy with class I MET inhibitors in MET amplified cell lines compared to AZD1208. []

Relevance: PIM447 is often compared with AZD1208 due to their shared target. [, , ] Despite both being pan-Pim inhibitors, PIM447 exhibited a stronger synergistic effect with class I MET inhibitors in specific MET-addicted tumor cell lines. [] Additionally, while both were first-generation pan-PIM inhibitors, the development of newer PIM3-selective degraders like EC108154-1, derived from the AZD1208 scaffold, highlights the ongoing evolution of PIM-targeted therapies. []

2-Methoxyestradiol (2-ME)

Compound Description: 2-ME is an endogenous metabolite of estradiol with antitumor and antiangiogenic properties. []

Relevance: While not directly related to AZD1208 in terms of structure or targets, 2-ME was investigated alongside AZD1208 in a study evaluating drug repurposing for ovarian cancer using multicellular tumor spheroids (MCTS). [] Both compounds showed significant inhibition of tumor spheroid growth, highlighting their potential as candidates for further investigation in ovarian cancer. []

R-Ketorolac (R-keto)

Compound Description: R-keto is a nonsteroidal anti-inflammatory drug (NSAID). []

Relevance: Like 2-ME, R-keto was included in a study with AZD1208 examining repurposed drugs for ovarian cancer treatment using MCTS. [] Despite its different mechanism of action, R-keto also demonstrated significant inhibition of tumor spheroid growth, suggesting its potential for repurposing in ovarian cancer. []

SRPIN340

Compound Description: SRPIN340 is a small molecule inhibitor of serine arginine protein kinase (SRPK) activity, which plays a role in mRNA splicing. []

Relevance: While SRPIN340 and AZD1208 target different kinases, they both influence mRNA splicing, albeit through distinct mechanisms. [] Comparison of their effects revealed that Pim kinase inhibition by AZD1208 regulates splicing independently of SRPK. [] This highlights the complex and multifaceted regulation of mRNA splicing in AML and potential therapeutic avenues.

Overview

AZD1208 is a potent and selective pan-Pim kinase inhibitor developed by AstraZeneca. It primarily targets three isoforms of Pim kinases: Pim-1, Pim-2, and Pim-3, which are involved in various cellular processes, including cell growth, metabolism, and differentiation. The compound has garnered attention for its potential therapeutic applications in cancer treatment and other diseases where Pim kinases play a significant role.

Source and Classification

AZD1208 was synthesized by AstraZeneca's research and development division located in Waltham, Massachusetts. It belongs to the class of small-molecule inhibitors that specifically target serine/threonine kinases, particularly the Pim kinase family. The compound is classified as an ATP-competitive inhibitor, meaning it competes with adenosine triphosphate for binding to the kinase active site.

Synthesis Analysis

The synthesis of AZD1208 involves several steps that are typical for the creation of small-molecule kinase inhibitors. The compound's structure is based on a benzylidene-1,3-thiazolidine-2,4-dione framework. Specific methods for synthesizing AZD1208 include:

  1. Formation of the Thiazolidine Ring: This involves the condensation of appropriate aldehydes with thiazolidinediones.
  2. Benzylidene Modification: The introduction of a benzylidene moiety enhances the compound's ability to bind to the kinase active site.
  3. Purification: The final product is purified using techniques such as liquid chromatography to ensure high purity and potency.

Technical details regarding the synthesis can be found in studies that outline the chemical reactions involved, including reaction conditions and yields .

Molecular Structure Analysis

The molecular structure of AZD1208 is characterized by its unique arrangement of atoms that confer its biological activity. The key structural features include:

  • Core Structure: The benzylidene-1,3-thiazolidine-2,4-dione backbone.
  • Functional Groups: Various substituents that enhance binding affinity to Pim kinases.

Quantitative data regarding the structure includes:

  • Ki Values:
    • For Pim-1: 0.1 nM
    • For Pim-2: 1.92 nM
    • For Pim-3: 0.4 nM
  • IC50 Values (at varying ATP concentrations):
    • For Pim-1: 0.4 nM (at Km [ATP]), 2.6 nM (at 5 mM [ATP])
    • For Pim-2: 5.0 nM (at Km [ATP]), 164 nM (at 5 mM [ATP])
    • For Pim-3: 1.9 nM (at Km [ATP]), 17 nM (at 5 mM [ATP]) .
Chemical Reactions Analysis

AZD1208 undergoes several chemical reactions that are pivotal for its activity:

  1. Kinase Inhibition: AZD1208 inhibits the phosphorylation of various substrates downstream of Pim kinases, thereby affecting signaling pathways involved in cell survival and proliferation.
  2. Autophagy Induction: In chronic lymphocytic leukemia cells, AZD1208 has been shown to induce autophagy, which is a process that leads to cellular degradation and recycling of components .
  3. Protein Translation Inhibition: The compound reduces phosphorylation levels of translation regulators such as 4E-binding protein 1 and p70S6K, which are critical for protein synthesis and cell growth .
Mechanism of Action

The mechanism by which AZD1208 exerts its effects involves:

  • Inhibition of Pim Kinases: By binding to the ATP-binding site of Pim kinases, AZD1208 prevents their activation and subsequent phosphorylation of target proteins involved in cell cycle progression and survival.
  • Downstream Effects: This inhibition leads to decreased phosphorylation of key proteins such as Bad and 4E-BP1, resulting in reduced cell survival signals and altered protein synthesis pathways.
  • Induction of Apoptosis: In certain cancer cells, this cascade can trigger apoptosis or programmed cell death due to the accumulation of unphosphorylated pro-apoptotic factors .
Physical and Chemical Properties Analysis

AZD1208 possesses several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents but may have limited solubility in water.
  • Stability: AZD1208 demonstrates stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Molecular Weight: Specific molecular weight data can be derived from its chemical formula.

Analyses often include spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm purity and structural integrity .

Applications

AZD1208 has significant scientific applications primarily in oncology:

  • Cancer Treatment: Due to its ability to inhibit tumor growth by targeting Pim kinases, AZD1208 is being investigated as a potential therapeutic agent for various cancers.
  • Research Tool: It serves as a valuable tool in research settings to elucidate the role of Pim kinases in cellular processes such as apoptosis, metabolism, and differentiation.
  • Combination Therapies: Studies are exploring its use in combination with other therapeutic agents to enhance anti-cancer efficacy .
Introduction to PIM Kinases and AZD1208

Role of PIM Kinases in Oncogenesis and Hematological Malignancies

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family comprises three highly homologous serine/threonine kinases—PIM-1, PIM-2, and PIM-3—that function as crucial downstream effectors in oncogenic signaling networks. These kinases were initially discovered as frequent retroviral integration sites in murine lymphomagenesis, establishing their proto-oncogenic potential [3] [5]. Unlike many kinases, PIM kinases are constitutively active once transcribed and exhibit functional redundancy, with their expression primarily regulated at transcriptional and translational levels rather than through post-translational activation [5] [10]. The JAK/STAT pathway serves as a primary upstream regulator of PIM expression, with additional contributions from nuclear factor κB (NF-κB) and receptor tyrosine kinases like FLT3 [3] [5].

In hematological malignancies, PIM kinases are frequently overexpressed, with notable prevalence in acute myeloid leukemia (AML), acute lymphoblastic leukemia, chronic lymphocytic leukemia (CLL), and lymphomas [1] [5] [8]. For example, PIM1 overexpression occurs in approximately 30% of hematopoietic malignancies, while CLL cells demonstrate significantly elevated PIM2 protein and transcript levels compared to healthy lymphocytes [5] [7]. The oncogenic activity of PIM kinases manifests through multiple mechanisms:

  • Cell Survival Promotion: PIM kinases phosphorylate and inactivate pro-apoptotic proteins, particularly BAD (Bcl-2 antagonist of cell death). Phosphorylation at Ser112 (PIM1), Ser136 (PIM2), and Ser155 (PIM3) prevents BAD from binding to and inhibiting anti-apoptotic proteins Bcl-2 and Bcl-xL [1] [3] [10].
  • Cell Cycle Progression: PIM kinases regulate cell cycle transition by phosphorylating key regulators including p21, p27, Cdc25A, and Cdc25C. Phosphorylation of p21 induces nuclear exclusion, while p27 phosphorylation triggers 14-3-3 binding and subsequent degradation [3] [5] [8].
  • Protein Translation Enhancement: PIM kinases phosphorylate 4E-BP1 and activate p70S6K, key regulators of cap-dependent translation, thereby increasing the synthesis of oncoproteins [1] [2] [7].
  • Therapeutic Resistance: PIM kinases confer resistance to conventional and targeted therapies through multiple mechanisms, including upregulation of drug efflux pumps (ABC transporters) and maintenance of protein synthesis even under mTOR inhibition [5] [7] [8].

PIM kinases exhibit synergistic cooperation with MYC oncogenes in lymphomagenesis. Transgenic mouse models demonstrate that while PIM1 overexpression alone causes T-cell lymphomas at low frequency, co-expression with MYC dramatically accelerates tumor development [3] [5] [10]. This cooperation extends to other oncogenes, including BCL2, RUNX2, and GFI1, positioning PIM kinases as central amplifiers of oncogenic signaling networks in hematological cancers [5] [10].

Structural and Functional Characterization of AZD1208 as a Pan-PIM Inhibitor

AZD1208 is a potent, selective, and orally bioavailable small-molecule inhibitor designed to target all three PIM kinase isoforms. Its development was motivated by the functional redundancy among PIM kinases and the observation that triple PIM knockout mice are viable with minimal physiological disruption, suggesting a favorable therapeutic window for pan-PIM inhibition [1] [2] [5].

Biochemical Properties and Selectivity:AZD1208 functions as an ATP-competitive inhibitor with high affinity for the unique hinge region binding pocket present in all PIM isoforms. Enzymatic assays demonstrate potent inhibition across the PIM family:

  • PIM1: IC₅₀ < 0.4 nM
  • PIM2: IC₅₀ = 5 nM
  • PIM3: IC₅₀ = 1.9 nM [2] [6]

Table 1: In Vitro Inhibition Profile of AZD1208

KinaseEnzyme IC₅₀ (nM)Cellular IC₅₀ (nM)
PIM1< 0.4~20
PIM25~150
PIM31.9~50
FLT3>10,000>10,000
Other kinases (442 tested)>1,000 (most)>1,000

The inhibitor exhibits remarkable selectivity, with minimal off-target activity against a panel of 442 kinases, including structurally related kinases like FLT3, even at concentrations up to 1 μM [1] [2] [6]. This selectivity profile reduces the risk of unintended pharmacological effects.

Mechanism of Action:AZD1208 exerts its anti-tumor effects through multi-faceted mechanisms:

  • Cell Cycle Arrest: In sensitive AML cell lines (e.g., MOLM-16), AZD1208 induces G1-phase arrest, accompanied by increased p27 expression and reduced phosphorylation of cell cycle regulators [1] [2].
  • Apoptosis Induction: Treatment leads to decreased BAD phosphorylation, activation of caspase-3, and mitochondrial depolarization in AML and CLL cells [1] [7].
  • Translation Suppression: AZD1208 profoundly inhibits cap-dependent protein synthesis by reducing phosphorylation of 4E-BP1 and p70S6K, key effectors downstream of mTORC1 [1] [2] [7].
  • Autophagy Induction: In solid tumors like gastric cancer and hematological malignancies like CLL, AZD1208 triggers autophagy, evidenced by increased LC3B-II conversion and autophagosome formation [4] [7].

The compound demonstrates favorable pharmacokinetic properties in preclinical models, with dose-dependent tumor growth inhibition observed in xenograft models following oral administration [1] [2].

Rationale for Targeting PIM Kinases in Cancer Therapy

The compelling biological and preclinical data supporting PIM kinase inhibition as a therapeutic strategy stems from several key observations:

Oncogenic Dependence:PIM kinases are frequently overexpressed in hematological and solid tumors and contribute to core oncogenic phenotypes. In AML, PIM1 expression correlates with STAT5 activation, and sensitivity to AZD1208 is significantly associated with high PIM1 expression levels [1] [2]. Approximately 50% of primary AML patient samples—including those with FLT3-ITD mutations and FLT3 wild-type—demonstrate sensitivity to AZD1208 in ex vivo colony formation assays [1] [2]. This suggests that a substantial patient subset exhibits "PIM addiction."

Resistance Mitigation:PIM kinases contribute to resistance mechanisms against conventional and targeted therapies:

  • Cytokine-Driven Resistance: PIM2 maintains protein synthesis and survival in cytokine-rich environments where mTORC1 is inhibited [3] [5].
  • DNA Damage Repair: In gastric cancer, AZD1208 induces DNA damage, but combination with Akt inhibitors (e.g., AZD5363) suppresses repair pathways, leading to synergistic cell death [4].
  • Microenvironmental Survival: PIM kinases support survival in tumor microenvironments by regulating chemokine receptor expression and responses to stromal signals [5] [10].

Synergistic Combinations:Preclinical studies demonstrate that AZD1208 enhances the efficacy of multiple therapeutic agents:

  • Akt/mTOR Pathway Inhibitors: Simultaneous inhibition of PIM and Akt (e.g., AZD5363) overcomes compensatory survival signaling in gastric cancer and prostate cancer models [4] [5].
  • Cytotoxic Chemotherapy: AZD1208 sensitizes FLT3-ITD AML cells to topoisomerase 2 inhibitors by increasing DNA damage and oxidative stress [5].
  • Immunotherapy Components: Recent studies indicate that AZD1208 potentiates the cytotoxic effects of Th1 cytokines (IFN-γ and TNF-α) in breast cancer models, suggesting potential synergy with immunotherapy [9].

Table 2: Preclinical Efficacy of AZD1208 in Cancer Models

Cancer TypeModel SystemKey FindingsReference
Acute Myeloid LeukemiaMOLM-16 xenograftDose-dependent tumor growth inhibition (75% TGI at 30 mg/kg); increased apoptosis [1]
Gastric CancerSNU-668 cell lineInduction of autophagy; synergistic cytotoxicity with Akt inhibitors [4]
Chronic Lymphocytic LeukemiaPrimary patient samplesInhibition of protein translation; autophagy induction; minimal effect on normal lymphocytes [7]
Prostate CancerXenograft modelsSynergistic tumor suppression with dual mTOR inhibitor AZD2014 [5]

Therapeutic Window:The viability and fertility of PIM triple-knockout mice suggest that pharmacological inhibition may be well-tolerated [3] [5] [8]. AZD1208 demonstrates selective cytotoxicity toward malignant cells while sparing normal lymphocytes, as evidenced by experiments showing significant cell death in CLL patient samples but minimal toxicity in healthy donor lymphocytes [7]. This selectivity may arise from the heightened dependence of cancer cells on PIM-mediated survival and translational control.

Despite promising preclinical data, early-phase clinical trials of AZD1208 monotherapy in AML and solid tumors showed limited efficacy, underscoring the importance of biomarker-driven patient selection and rational combination strategies [6]. Ongoing research focuses on identifying predictive biomarkers (e.g., PIM1 expression, STAT5 activation) and optimizing combination regimens to maximize the therapeutic potential of PIM inhibition.

Properties

CAS Number

1204144-28-4

Product Name

AZD1208

IUPAC Name

(5Z)-5-[[2-[(3R)-3-aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C21H21N3O2S

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C21H21N3O2S/c22-16-9-5-11-24(13-16)19-15(12-18-20(25)23-21(26)27-18)8-4-10-17(19)14-6-2-1-3-7-14/h1-4,6-8,10,12,16H,5,9,11,13,22H2,(H,23,25,26)/b18-12-/t16-/m1/s1

InChI Key

MCUJKPPARUPFJM-UWCCDQBKSA-N

SMILES

C1CC(CN(C1)C2=C(C=CC=C2C3=CC=CC=C3)C=C4C(=O)NC(=O)S4)N

Solubility

Soluble in DMSO, not in water

Synonyms

AZD1208 ; AZD-1208; AZD 1208.

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=C2C3=CC=CC=C3)C=C4C(=O)NC(=O)S4)N

Isomeric SMILES

C1C[C@H](CN(C1)C2=C(C=CC=C2C3=CC=CC=C3)/C=C\4/C(=O)NC(=O)S4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.